What is the chemical structure of Hemigossypol?
What is the chemical structure of Hemigossypol?
An In-depth Technical Guide to the Chemical Structure of Hemigossypol
Introduction
Hemigossypol is a sesquiterpenoid natural product of significant interest to researchers in phytochemistry and drug development.[1] It is primarily known as the direct biosynthetic precursor to gossypol, a dimeric sesquiterpenoid found in cotton plants (genus Gossypium).[2][3][4] Isolated from cotton stems, hemigossypol has demonstrated notable biological activities, including antifungal properties that are reportedly more potent than those of its dimer, gossypol.[1][5] This guide provides a comprehensive overview of the chemical structure of hemigossypol, supported by quantitative data, experimental protocols for its synthesis and analysis, and detailed visualizations of its structure and relevant pathways.
Chemical Structure and Properties
Hemigossypol is a polyphenolic compound built upon a naphthalene framework.[6] Its structure features multiple hydroxyl groups, an aldehyde group, a methyl group, and an isopropyl substituent, which contribute to its chemical reactivity and biological function.[6]
The structural connectivity of Hemigossypol is depicted in the diagram below.
Caption: 2D chemical structure of Hemigossypol.
Physicochemical Data
A summary of key quantitative properties for Hemigossypol is provided below. These parameters are crucial for professionals in drug development for predicting the compound's behavior in biological systems and for designing analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 260.29 g/mol | [8][9][10] |
| Monoisotopic Mass | 260.10485899 Da | [7] |
| XlogP | 3.6 | [11][12] |
| Polar Surface Area | 77.76 Ų | [10] |
| Hydrogen Bond Donors | 3 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bond Count | 2 | [11] |
| QED Weighted | 0.57 | [10] |
| Np Likeness Score | 1.34 | [10] |
Biosynthesis and Biological Significance
Hemigossypol is a key intermediate in the biosynthesis of gossypol.[13] This process involves the oxidative coupling of two hemigossypol molecules, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide.[3][14] The resulting product is gossypol, a compound known for its wide range of biological activities, including antifertility and antitumor effects.[4][15]
The biosynthetic pathway is crucial for understanding the production of these compounds in cotton and for potential bioengineering applications to manipulate gossypol levels in cottonseed.[14]
Caption: Biosynthesis of Gossypol from Hemigossypol.
Experimental Protocols
The characterization and study of Hemigossypol rely on robust experimental methods for its synthesis and analysis. The following sections detail the methodologies cited in the literature.
De Novo Chemical Synthesis of Hemigossypol
The first de novo synthesis of hemigossypol provides a viable route for obtaining the compound for research purposes, independent of natural extraction.[1] The multi-step process is outlined below.
Caption: Workflow for the chemical synthesis of Hemigossypol.
Detailed Methodology:
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Lactone Formation : The synthesis begins with the reaction of a Grignard reagent, formed from 1-bromo-2-isopropyl-3,4-dimethoxybenzene, with ethyl 3-methyl-4-oxobutanoate. This step yields a dihydro-5-(2-isopropyl-3,4-dimethoxyphenyl)-4-methyl-2-furanone intermediate.[1]
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Conversion to Naphthalenol : The lactone intermediate is then treated with boron tribromide (BBr₃). This strong Lewis acid facilitates the opening of the lactone ring, followed by a Friedel-Crafts cyclization, dehydration, and aromatization to successfully form the corresponding naphthalenol derivative in high yield (70-90%).[1]
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Formylation : The aldehyde group is introduced onto the naphthalenol ring via a formylation reaction. This is achieved using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[1]
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Hydrolysis : The final step is a hydrolysis reaction, which yields the natural product, hemigossypol.[1]
This synthetic scheme is significant as it allows for the production of hemigossypol derivatives by modifying the starting materials, enabling further structure-activity relationship (SAR) studies.[1][16]
Identification and Analysis by HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for the identification and quantification of hemigossypol in biological samples, such as developing cotton embryos.[2][13]
General Protocol Outline:
-
Sample Preparation :
-
Lyophilize and grind the biological tissue (e.g., cotton embryo).
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Extract the ground tissue with an appropriate solvent mixture, typically containing acetone and water, often acidified (e.g., with phosphoric acid) to improve the stability and extraction of phenolic compounds.
-
Centrifuge the mixture to pellet solid debris and collect the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) prior to injection.
-
-
Chromatographic Conditions (HPLC) :
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution system is employed, commonly using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peaks for phenolic compounds.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient : A linear gradient starting with a low percentage of Solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Detection : A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths. Hemigossypol can be monitored at its UV absorption maxima.
-
-
Mass Spectrometry Conditions (LC-MS) :
-
Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.
-
Mass Analyzer : A tandem mass spectrometer (e.g., triple quadrupole or ion trap) is used for MS/MS analysis.
-
Analysis : The mass spectrometer identifies hemigossypol based on its specific mass-to-charge ratio (m/z) for the parent ion [M-H]⁻ and its characteristic fragmentation pattern upon collision-induced dissociation (CID). This provides a high degree of confidence in its identification.[2]
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Conclusion
Hemigossypol stands as a molecule of considerable scientific importance, not only as a precursor in the biosynthesis of gossypol but also for its intrinsic biological activities. The elucidation of its chemical structure, enabled by modern spectroscopic techniques and confirmed by de novo synthesis, has paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to natural product chemistry and drug discovery.
References
- 1. Synthesis of Hemigossypol and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gossypol - Wikipedia [en.wikipedia.org]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 40817-07-0: HEMIGOSSYPOL | CymitQuimica [cymitquimica.com]
- 7. Hemigossypol | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. Compound: HEMIGOSSYPOL (CHEMBL2271696) - ChEMBL [ebi.ac.uk]
- 11. Phytochemical: Hemigossypol [caps.ncbs.res.in]
- 12. PubChemLite - Hemigossypol (C15H16O4) [pubchemlite.lcsb.uni.lu]
- 13. Hemigossypol, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The peroxidative coupling of hemigossypol to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Hemigossypol and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
